molecular formula C7H14O2 B11997708 2-Methyl-1,4-cyclohexanediol

2-Methyl-1,4-cyclohexanediol

Cat. No.: B11997708
M. Wt: 130.18 g/mol
InChI Key: LYZMKCWNBRTLTJ-UHFFFAOYSA-N
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Description

Significance of Substituted Cyclohexane (B81311) Derivatives in Organic Synthesis

Substituted cyclohexanes are ubiquitous in nature and synthetic chemistry. Their six-membered carbocyclic framework is a common feature in numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgbrainly.com The unique, non-planar chair conformation of the cyclohexane ring allows substituents to occupy distinct spatial positions—axial and equatorial—which profoundly influences the molecule's stability and reactivity. gmu.edugoogle.com

In organic synthesis, cyclohexane derivatives serve as critical building blocks. brainly.com Their rigid yet conformationally mobile structure provides a template for stereocontrolled reactions, enabling the synthesis of complex molecules with multiple stereogenic centers. rsc.org The ability to control the stereochemistry of these derivatives is a major goal in modern organic synthesis, as biological activity is often dependent on a specific three-dimensional arrangement of atoms. rsc.org Furthermore, functionalized cyclohexanes are key intermediates in the production of polymers and other materials. brainly.comwikipedia.org For instance, subtle substitutions on the cyclohexane ring can impart significant biological properties, making them targets for drug discovery and development. wikipedia.orgutdallas.edu

General Overview of Dihydroxylated Cyclohexane Architectures

Dihydroxylated cyclohexanes, or cyclohexanediols, are a particularly important class of substituted cyclohexanes. The presence of two hydroxyl (-OH) groups enhances their utility, rendering them more water-soluble than cyclohexane itself and providing reactive sites for further chemical transformations. rsc.org They exist as various constitutional isomers (1,2-, 1,3-, and 1,4-), each with its own set of stereoisomers (cis and trans).

The 1,4-cyclohexanediol (B33098) isomer is of significant industrial relevance, serving as a valuable monomer for the production of polyesters, polyethers, and polycarbonates. rsc.orggoogle.com The distinct cis/trans isomerism of 1,4-cyclohexanediol influences the properties of the resulting polymers; for example, the trans isomer often imparts higher rigidity and crystallinity. nist.gov It is also a precursor for a range of pharmaceuticals. rsc.orggoogle.com The synthesis of 1,4-cyclohexanediol can be achieved through various methods, including the catalytic hydrogenation of hydroquinone (B1673460) or the reduction of 1,4-cyclohexanedione (B43130). rsc.orgrsc.orglibretexts.org

Similarly, 1,2-cyclohexanediols are important synthetic intermediates and are often prepared via the dihydroxylation of cyclohexene (B86901). google.co.ug The stereochemical outcome of these reactions is a central topic in organic chemistry research. These dihydroxylated architectures, whether in a 1,2-, 1,3-, or 1,4-relationship, are fundamental building blocks for creating more complex molecules, including aminocyclitols and other biologically active compounds. google.co.ugsigmaaldrich.cn

Properties of 1,4-Cyclohexanediol Isomers
Propertycis-1,4-Cyclohexanedioltrans-1,4-CyclohexanediolReference
Melting Point102-104 °C140-143 °C rsc.org
ConformationOne hydroxyl axial, one equatorialBoth hydroxyls can be equatorial (more stable) or axial
ApplicationsMonomer in polyester (B1180765) and polyurethane synthesis, pharmaceutical intermediate rsc.orggoogle.comlibretexts.org

Academic Research Context of 2-Methyl-1,4-cyclohexanediol

This compound is a specific substituted cyclohexane that combines the features of a diol with those of a methylated ring. While direct and extensive academic research focusing solely on this compound is limited, its chemical nature allows for a contextual understanding based on the principles of conformational analysis and the known reactivity of related compounds.

The structure of this compound introduces a methyl group adjacent to one of the hydroxyl-bearing carbons. This substitution has significant conformational implications. In the stable chair conformation of cyclohexane, any substituent larger than hydrogen generally prefers the equatorial position to minimize steric strain from 1,3-diaxial interactions. gmu.edugoogle.com For this compound, several stereoisomers are possible, and for each, the conformational equilibrium will be influenced by the steric demands of both the methyl and the two hydroxyl groups. The interplay between placing the larger methyl group and the two hydroxyl groups in equatorial positions will determine the most stable conformation for each stereoisomer.

From a synthetic perspective, this compound could be prepared through the catalytic hydrogenation of 2-methylhydroquinone or the stereoselective reduction of 2-methyl-1,4-cyclohexanedione. Its primary academic and industrial interest would likely lie in its use as a specialty monomer. The introduction of the methyl group would disrupt the symmetry found in 1,4-cyclohexanediol, which could be used to fine-tune the physical properties of polyesters or other condensation polymers, for instance by lowering the crystallinity and modifying the glass transition temperature. Patents have mentioned methyl-substituted cyclohexanediols as potential diol components in the synthesis of polymers, highlighting their role in creating materials with specific properties.

Chemical Identification of this compound
IdentifierValueReference
Molecular FormulaC7H14O2
CAS Number60793-35-3
PubChem CID13794647

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-methylcyclohexane-1,4-diol

InChI

InChI=1S/C7H14O2/c1-5-4-6(8)2-3-7(5)9/h5-9H,2-4H2,1H3

InChI Key

LYZMKCWNBRTLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1O)O

Origin of Product

United States

Stereochemical and Conformational Analysis of 2 Methyl 1,4 Cyclohexanediol Systems

Chirality and Isomerism in Substituted Cyclohexanediols

The introduction of multiple substituents onto a cyclohexane (B81311) ring gives rise to various forms of isomerism, which are crucial for defining the molecule's three-dimensional structure and properties.

Enantiomeric and Diastereomeric Relationships in Methyl-Cyclohexanediols

The structure of 2-methyl-1,4-cyclohexanediol contains three stereocenters, which are carbon atoms bonded to four different groups. These are located at positions C1, C2, and C4 of the cyclohexane ring. The maximum number of possible stereoisomers for a molecule can be predicted by the 2^n rule, where 'n' is the number of stereocenters. For this compound, this results in 2³ = 8 possible stereoisomers.

These stereoisomers are related to each other as either enantiomers or diastereomers:

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule with multiple chiral centers, the enantiomer will have the opposite configuration (R vs. S) at every stereocenter. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of one another. This occurs in molecules with two or more stereocenters when at least one, but not all, of the stereocenters have the same configuration. masterorganicchemistry.com

For example, a hypothetical (1R, 2R, 4R)-2-methyl-1,4-cyclohexanediol would be the enantiomer of the (1S, 2S, 4S) isomer. In contrast, the (1R, 2S, 4R) isomer would be a diastereomer to both of the aforementioned molecules. masterorganicchemistry.com

Cis-Trans Isomerism in Disubstituted Cyclohexane Rings

Cis-trans isomerism, a form of diastereomerism, is prevalent in substituted cycloalkanes. It describes the relative orientation of substituents with respect to the plane of the ring. savemyexams.comlibretexts.org In a cyclohexane ring, substituents are considered cis if they are on the same side (both pointing up or both pointing down) and trans if they are on opposite sides (one up, one down). savemyexams.compressbooks.pub

For this compound, the cis-trans relationships can be described between pairs of its three substituents (the methyl group and the two hydroxyl groups). This leads to a variety of structural isomers, such as:

An isomer where all three substituents are cis to each other.

Isomers where one substituent is trans relative to the other two.

These cis-trans isomers have distinct physical and chemical properties. For instance, the cis and trans isomers of 1,4-dichlorocyclohexane (B93037) are diastereomers of each other. libretexts.org It is important to note that while the chair conformations are in rapid equilibrium, the cis or trans nature of an isomer is a fixed configurational property that does not change upon ring flip. pressbooks.publibretexts.org

Conformational Preferences and Dynamic Equilibria

Substituted cyclohexanes are not static; they exist in a dynamic equilibrium between different spatial arrangements known as conformations. The stability of these conformers is dictated by the orientation of the substituents.

Chair Conformation Analysis and Substituent Orientations (Axial vs. Equatorial)

The chair conformation is the most stable arrangement for the cyclohexane ring, as it minimizes both angle strain and torsional strain. msu.edugmu.edu In a chair conformation, the substituent positions are classified as either axial (parallel to the ring's axis) or equatorial (pointing away from the ring's equator). masterorganicchemistry.comfiveable.me

Through a process called ring inversion or "chair flip," a cyclohexane ring can rapidly interconvert between two chair conformations, causing all axial substituents to become equatorial and vice versa. masterorganicchemistry.comwikipedia.org

For substituted cyclohexanes, the two chair conformers are often not equal in energy. msu.edujove.com Substituents generally prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions . This type of strain arises from repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring (at positions 3 and 5 relative to the substituent). jove.comlibretexts.org The larger the substituent, the greater the steric strain, and the more the equilibrium will favor the conformer where that group is equatorial. pressbooks.publibretexts.org The energetic cost of placing a substituent in an axial position is known as its "A-value."

Table 1: Conformational A-Values for Common Substituents
SubstituentA-Value (kcal/mol)
-OH (Hydroxyl)1.04
-CH₃ (Methyl)1.74

This table presents the energy difference (A-value) when a substituent moves from an equatorial to an axial position. A higher value indicates a stronger preference for the equatorial position. Data sourced from multiple references. spcmc.ac.inutdallas.edu

For any given isomer of this compound, the most stable chair conformation will be the one that minimizes the total steric strain by placing the larger groups (especially the methyl group) in equatorial positions. libretexts.org

Intramolecular Hydrogen Bonding and its Influence on Conformational Stability

A significant factor influencing the conformation of cyclohexanediols is the potential for intramolecular hydrogen bonding between hydroxyl groups. researchgate.netresearchgate.net In the case of cis-1,4-cyclohexanediol, the two hydroxyl groups are too far apart to form a hydrogen bond in a standard chair conformation. wordpress.com However, the molecule can adopt a higher-energy twist-boat conformation where the hydroxyl groups are brought close enough to form a stabilizing intramolecular hydrogen bond. nih.govchemicalbook.comrsc.org This hydrogen bond can be strong enough to make the twist-boat a significant or even predominant conformer in the equilibrium, which is a notable exception to the general preference for chair conformations. wordpress.com

For the various isomers of this compound, a similar phenomenon is possible. In isomers where the two hydroxyl groups have a cis-1,4 relationship, the equilibrium may shift towards a twist-boat conformation to allow for this stabilizing interaction. The presence of the methyl group at the C2 position would introduce additional steric factors that could either further stabilize or destabilize this non-chair arrangement.

Energetics and Barriers to Ring Inversion and Conformational Interconversion

The interconversion between the two chair forms of a cyclohexane ring is a rapid process at room temperature but is not instantaneous. spcmc.ac.in It requires overcoming a specific energy barrier by passing through several less stable intermediate conformations. wikipedia.org

The typical pathway for ring inversion is: Chair ⇌ Half-Chair ⇌ Twist-Boat ⇌ Boat ⇌ Twist-Boat ⇌ Half-Chair ⇌ Chair'

The half-chair conformation represents the highest energy barrier in this process. wikipedia.org While substituents can change the relative energy levels of the two chair conformers, they generally have a minor effect on the height of the inversion barrier itself. spcmc.ac.in

Table 2: Relative Energies of Cyclohexane Conformations During Ring Inversion
ConformationRelative Energy (kcal/mol)Role in Interconversion
Chair0Most Stable Ground State
Twist-Boat5.5Intermediate
Boat6.9Transition State between Twist-Boats
Half-Chair10.8Highest Energy Transition State

This table shows the approximate energy barriers for the conformational interconversion of an unsubstituted cyclohexane ring. The values serve as a general model for substituted systems. Data sourced from Wikipedia. wikipedia.org

Stereochemical Elucidation and Configurational Assignment Methodologies

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, for the various isomers of this compound is fundamental to understanding its chemical behavior and conformational preferences. Due to the presence of multiple stereocenters, this compound can exist as several stereoisomers, primarily categorized as cis and trans diastereomers, which can also be enantiomeric. The elucidation of these configurations relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for assigning the relative stereochemistry (cis or trans) of substituted cyclohexanes like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial orientation of atoms.

¹H NMR Spectroscopy: The key parameters in ¹H NMR for stereochemical assignment are the chemical shifts (δ) and the proton-proton coupling constants (J-values) of the methine protons (protons attached to the carbons bearing the hydroxyl groups, C1-H and C4-H).

Chemical Shifts: The axial or equatorial orientation of a proton significantly influences its chemical shift. Generally, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts, which are deshielded and appear at a lower field (higher ppm). This difference arises from the magnetic anisotropy of the C-C single bonds in the cyclohexane ring.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is crucial for distinguishing between cis and trans isomers, which have different chair conformations and, consequently, different dihedral angles.

Trans-isomers: In the more stable diequatorial conformation of a trans-1,4-disubstituted cyclohexane, the methine proton (e.g., at C4) has axial-axial (J_ax,ax) and axial-equatorial (J_ax,eq) couplings to the neighboring methylene (B1212753) protons. The J_ax,ax coupling is typically large (8-13 Hz), while the J_ax,eq coupling is small (2-5 Hz).

Cis-isomers: In a cis-1,4-disubstituted cyclohexane, one substituent is axial and the other is equatorial. The methine proton on the carbon with the equatorial hydroxyl group will have equatorial-axial (J_eq,ax) and equatorial-equatorial (J_eq,eq) couplings, both of which are typically small (2-5 Hz).

By analyzing the multiplicity and coupling constants of the signals for the C1-H and C4-H protons, the relative orientation of the hydroxyl and methyl groups can be confidently assigned. For example, a broad multiplet with large coupling constants for the C4-H proton would suggest a trans-diequatorial arrangement, whereas a narrow multiplet with small coupling constants would indicate a cis-isomer.

¹³C NMR Spectroscopy: The chemical shift of a carbon atom in the cyclohexane ring is also sensitive to its stereochemical environment. The "gamma-gauche effect" is particularly useful. An axial substituent will cause a shielding effect (an upfield shift of 3-7 ppm) on the carbons at the gamma position (C3 and C5 relative to C1) compared to when the substituent is equatorial. By comparing the ¹³C NMR spectra of the isomers, the axial or equatorial disposition of the methyl and hydroxyl groups can be inferred, thus helping to assign the cis or trans configuration.

Illustrative NMR Data for Distinguishing Cyclohexanediol Isomers

While specific, detailed spectral assignments for all stereoisomers of this compound are not extensively published, the principles can be illustrated with representative data based on analogous cyclohexanediol systems. The following table generalizes the expected ¹H NMR characteristics for the C4-H proton in cis and trans isomers.

Isomer ConfigurationPredominant Conformation of SubstituentsC4-H OrientationExpected ¹H NMR Signal for C4-HRepresentative Coupling Constants (Hz)
transdiequatorialaxialMultiplet (triplet of doublets)³J_ax,ax ≈ 8-13 Hz, ³J_ax,eq ≈ 2-5 Hz
cisaxial/equatorialequatorialNarrow multiplet³J_eq,ax ≈ 2-5 Hz, ³J_eq,eq ≈ 2-5 Hz

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. This technique provides a precise three-dimensional map of the electron density in the crystal, allowing for the exact positions of all atoms to be determined.

For the stereoisomers of this compound that can be obtained as suitable single crystals, X-ray analysis can confirm:

The relative cis or trans configuration of the substituents.

The preferred chair conformation adopted by the molecule in the solid state.

The precise bond lengths, bond angles, and torsional angles.

The intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal lattice. google.com

If a chiral resolving agent is used to separate enantiomers and the resulting diastereomeric derivative is crystallized, X-ray crystallography can also be used to determine the absolute configuration (R/S) at each stereocenter.

Computational Methods

In conjunction with experimental techniques, computational chemistry provides powerful tools for assigning stereochemistry. acs.org Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to:

Calculate the relative energies of different conformations (e.g., chair, boat) for each stereoisomer to predict the most stable structure. google.com

Predict NMR chemical shifts and coupling constants for each possible isomer. By comparing the calculated spectra with the experimental spectra, the correct stereochemical assignment can be made. Methods like the DP4+ probability analysis are often used for this purpose. acs.org

Simulate chiroptical properties like optical rotation or electronic circular dichroism (ECD) spectra for chiral isomers, which can then be compared to experimental measurements to assign the absolute configuration.

These computational approaches are particularly valuable when unambiguous experimental data is difficult to obtain or interpret.

Reactivity Profiles and Transformation Pathways of 2 Methyl 1,4 Cyclohexanediol and Analogues

Oxidative Transformations of Cyclohexanediol Scaffolds

The hydroxyl groups of cyclohexanediols are susceptible to oxidation, leading to a range of products depending on the reagents and reaction conditions employed. These transformations are fundamental in the synthesis of valuable intermediates like dicarboxylic acids and ketones.

The oxidation of cyclohexanediol derivatives can proceed selectively at the alcohol functionalities or result in the cleavage of the carbon-carbon bonds of the ring. While the oxidative cleavage of vicinal (1,2-) diols is a well-established method to produce dicarboxylic acids, 1,4-diols like 2-methyl-1,4-cyclohexanediol undergo ring-opening through multi-step processes. masterorganicchemistry.comlibretexts.org

Initially, the secondary alcohol groups can be oxidized to the corresponding diketone, 2-methylcyclohexane-1,4-dione. Subsequent oxidative cleavage of this diketone, for instance through a Baeyer-Villiger-type oxidation, can break the ring structure to yield dicarboxylic acids. The oxidation of substituted cyclohexanones, such as 2-methylcyclohexanone (B44802), with strong oxidizing agents like dioxygen in the presence of vanadium-containing catalysts, has been shown to produce dicarboxylic acids. acs.org Similarly, the oxidation of cyclohexanol (B46403)/cyclohexanone mixtures over polyoxometalate catalysts with hydrogen peroxide yields adipic, glutaric, and succinic acids. researchgate.net In the case of this compound, this pathway would be expected to yield methyl-substituted dicarboxylic acids.

Alternative green methods, such as aerobic photooxidative cleavage using organocatalysts, have proven effective for converting vicinal diols to carboxylic acids and could be adapted for cyclohexanediol derivatives. organic-chemistry.org The choice of oxidant is crucial; reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are effective for cleaving 1,2-diols, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cleave alkenes (formed via dehydration) to yield carboxylic acids. masterorganicchemistry.comlibretexts.org

Table 1: Oxidative Cleavage Methods and Products

Starting Material Type Reagent(s) Typical Products Reference
1,2-Diol NaIO₄, HIO₄, Pb(OAc)₄ Aldehydes, Ketones libretexts.org
1,2-Diol H₂O₂, Iron catalyst Carboxylic acids, Ketones rsc.org
Vicinal Diols O₂, 2-Chloroanthraquinone (photocatalyst) Carboxylic acids organic-chemistry.org
Cyclohexanone O₂, Vanadium-based catalysts Dicarboxylic acids acs.org
Cyclohexanol/one H₂O₂, Polyoxometalates Adipic acid, Glutaric acid researchgate.net

Catalytic dehydrogenation provides a pathway to convert cyclohexanediols into hydroxycyclohexanones, cyclohexanediones, and ultimately, aromatic diols. This process involves the removal of hydrogen atoms and is typically catalyzed by transition metals. wikipedia.org The dehydrogenation of this compound would first yield 4-hydroxy-3-methylcyclohexan-1-one and/or 3-methylcyclohexane-1,4-dione.

Further dehydrogenation leads to aromatization, a reaction of significant industrial importance, for example, in the conversion of naphthenes to aromatics during petroleum refining. wikipedia.org For this compound, complete aromatization would result in the formation of 2-methylhydroquinone (a substituted aromatic diol). The catalytic dehydrogenation of cyclohexanones and cyclohexenones to produce substituted phenols is a well-documented transformation, highlighting the feasibility of this pathway. rsc.org Catalysts based on platinum or palladium are commonly employed for such dehydrogenative aromatization reactions. wikipedia.org

Elimination and Dehydration Processes in Cyclohexanol Derivatives

The acid-catalyzed dehydration of cyclohexanol derivatives is a classic elimination reaction that yields cyclohexenes. For this compound, the elimination of one or two molecules of water can occur, leading to a variety of unsaturated products. The reaction typically proceeds through an E1 mechanism, which involves the formation of a carbocation intermediate. libretexts.orglibretexts.org

The dehydration of the closely related 2-methyl-1-cyclohexanol is a well-studied undergraduate laboratory experiment that illustrates the principles of elimination reactions and regioselectivity. researchgate.netyoutube.com Treatment of 2-methylcyclohexanol (B165396) with an acid catalyst like phosphoric or sulfuric acid results in a mixture of alkene products. youtube.compearson.com The major product is typically the most substituted, thermodynamically stable alkene, according to Zaitsev's rule. However, other isomers are also formed. researchgate.net

Reaction Scheme: Dehydration of 2-Methylcyclohexanol

Step 1: Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water). pearson.com

Step 2: Loss of the water molecule to form a secondary carbocation. pearson.com

Step 3: The carbocation can undergo rearrangement (e.g., a hydride shift) to form a more stable tertiary carbocation.

Step 4: Deprotonation from a carbon adjacent to the positive charge yields the alkene products. pearson.com

For this compound, a single dehydration event would produce various isomers of methylcyclohexenol. A subsequent, second dehydration would lead to the formation of methyl-substituted cyclohexadienes. The specific product distribution depends on which hydroxyl group is eliminated first and the subsequent stability of the intermediate carbocations and final alkene products.

Table 2: Potential Products from Dehydration of 2-Methylcyclohexanol

Product Name Classification Stability Reference
1-Methylcyclohexene Major Product Trisubstituted (most stable) youtube.com
3-Methylcyclohexene Minor Product Disubstituted youtube.com
Methylenecyclohexane Trace Product Disubstituted (exocyclic, less stable) youtube.com

Derivatization and Functional Group Interconversions

The hydroxyl groups of this compound are versatile handles for a wide range of functional group interconversions, enabling the synthesis of diverse structures such as diamines and various cyclic compounds.

Reductive amination is a powerful method for converting alcohols into amines. For cyclohexanediols, this transformation provides direct access to cyclohexanediamines, which are valuable monomers in the polymer industry and building blocks in pharmaceuticals. rsc.orggoogle.com The direct amination of 1,4-cyclohexanediol (B33098) to 1,4-cyclohexanediamine has been achieved in near-quantitative yield using ammonia (B1221849) in the presence of a Raney® Ni catalyst. rsc.org

This methodology can be directly applied to this compound to synthesize 2-methyl-1,4-cyclohexanediamine. The process involves the catalytic conversion of the hydroxyl groups to amino groups, typically under hydrogen pressure with a suitable metal catalyst. This transformation represents a sustainable and efficient route to biomass-derived chemicals containing nitrogen. rsc.org While traditional methods often involve multiple steps, direct amination offers a more streamlined approach. google.com

For epoxidation to occur, a carbon-carbon double bond must first be introduced into the this compound structure. This is readily achieved through the dehydration reactions discussed previously (Section 4.2), yielding methylcyclohexenol or methylcyclohexene isomers. These unsaturated intermediates can then be treated with an epoxidizing agent, such as a peroxy acid (e.g., m-CPBA), to form the corresponding epoxide. Epoxides are highly valuable synthetic intermediates due to the strain in their three-membered ring, which allows for regioselective ring-opening reactions with various nucleophiles to introduce new functional groups. mdpi.com

Other cyclization reactions can also be envisioned for structural diversification. For instance, intramolecular etherification can occur if one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the remaining hydroxyl group can lead to the formation of a bicyclic ether. The feasibility and outcome of such a reaction would depend heavily on the stereochemical relationship (cis or trans) of the two functional groups, which dictates whether they can achieve the necessary geometry for ring closure.

Computational Chemistry and Advanced Characterization Techniques for 2 Methyl 1,4 Cyclohexanediol

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the molecular structure, stability, and reactivity of molecules like 2-methyl-1,4-cyclohexanediol. These methods provide insights into the electronic structure and energy landscapes, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Applications in Conformational Energetics and Reaction Thermodynamics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for determining the conformational energetics and reaction thermodynamics of organic molecules. For substituted cyclohexanes, DFT can predict the relative stabilities of different chair and boat conformations, as well as the energy barriers for their interconversion.

In the case of this compound, DFT calculations would be employed to determine the preferred conformations. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. The substituents—a methyl group at position 2 and hydroxyl groups at positions 1 and 4—can be in either axial or equatorial positions. The relative energies of these different stereoisomers are influenced by steric interactions, such as 1,3-diaxial interactions, and intramolecular hydrogen bonding. DFT calculations can quantify these energy differences, providing a detailed understanding of the conformational landscape. For instance, in disubstituted cyclohexanes, the conformation with the bulky groups in the equatorial position is generally more stable. sapub.org

DFT is also applied to study the thermodynamics of reactions involving this compound. By calculating the energies of reactants, products, and transition states, the enthalpy and Gibbs free energy of a reaction can be determined. This information is vital for predicting the feasibility and spontaneity of chemical transformations.

Table 1: Illustrative DFT-Calculated Relative Energies for Substituted Cyclohexane Conformers (Hypothetical Data for this compound)

Conformer Substituent Orientations (1-OH, 2-Me, 4-OH) Relative Energy (kcal/mol)
A Equatorial, Equatorial, Equatorial 0.00
B Equatorial, Axial, Equatorial 1.85
C Axial, Equatorial, Equatorial 2.50

Ab Initio Methods for Exploring Potential Energy Surfaces

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are used to explore the potential energy surface (PES) of a molecule, which is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, one can identify stable isomers (minima), transition states (saddle points), and reaction pathways.

For this compound, ab initio calculations can provide a highly accurate description of its conformational space. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to calculate the energies of various conformers and the energy barriers between them. This is particularly important for understanding the dynamic behavior of the molecule, such as ring inversion. A study on trans-1,4-cyclohexanedimethanol, a structurally similar compound, utilized MP2 calculations to explore its full conformational space, revealing that bi-equatorial conformers have similar stability while bi-axial ones have much higher energies. researchgate.net

Exploring the PES is also crucial for studying reaction mechanisms. For instance, in a dehydration reaction of this compound, ab initio methods could be used to map the reaction pathway, identify the transition state structure, and calculate the activation energy. This level of detail is essential for a fundamental understanding of the reaction kinetics and mechanism.

Spectroscopic and Diffraction Methods for Structural and Stereochemical Analysis

Spectroscopic and diffraction techniques are fundamental for the experimental determination of the structure and stereochemistry of molecules. For this compound, these methods provide direct evidence of its three-dimensional arrangement in different states of matter.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy can provide a wealth of information about its stereochemistry and conformational preferences.

The chemical shifts of the protons and carbons in the cyclohexane ring are highly sensitive to their chemical environment, including their axial or equatorial orientation. Protons in an axial position typically resonate at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons (³JHH) are also dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative stereochemistry of the substituents. nih.gov For example, a large coupling constant between two vicinal protons on a cyclohexane ring is indicative of a diaxial relationship.

For this compound, the analysis of coupling constants would allow for the determination of the relative orientation of the methyl and hydroxyl groups. Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in assigning the signals and providing information about through-bond and through-space connectivities, respectively. This detailed analysis helps in establishing the predominant conformation of the molecule in solution.

Table 2: Representative ¹H NMR Chemical Shifts and Coupling Constants for a Substituted Cyclohexanol (B46403) (Illustrative)

Proton Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Inferred Orientation
H-1 3.55 ddd J = 11.2, 8.5, 4.3 Axial
H-2ax 1.45 m - Axial
H-2eq 1.95 m - Equatorial

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

For this compound, a single-crystal X-ray diffraction study would provide the precise solid-state structure, including bond lengths, bond angles, and torsional angles. This would unambiguously establish the stereochemistry and the preferred conformation of the molecule in the crystalline state. A study on the related compound trans-1,4-cyclohexanedimethanol revealed two polymorphic forms, with both containing the most stable conformers as predicted by computational calculations. researchgate.net

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is an important consideration for pharmaceuticals and other materials. Different polymorphs can have different physical properties, such as solubility and melting point. Powder X-ray diffraction (PXRD) is a key technique for studying polymorphism. uny.ac.idmdpi.com By analyzing the PXRD patterns of different batches of this compound, one could identify the presence of different polymorphs and study their phase transitions under various conditions.

Hyphenated Mass Spectrometry Techniques (e.g., GC-MS) for Product Profiling

Hyphenated mass spectrometry techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS would be a crucial tool for product profiling in a reaction mixture or for purity assessment.

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments. The fragmentation pattern provides valuable structural information. For cyclic diols, mass spectrometry can sometimes be used to distinguish between stereoisomers, although this can be challenging. acs.orgacs.org

For example, if this compound were a product of a chemical reaction, GC-MS could be used to identify it in the reaction mixture, along with any byproducts or unreacted starting materials. The retention time from the GC would help in its identification, and the mass spectrum would confirm its structure. The fragmentation pattern would likely involve the loss of water, a methyl group, and cleavage of the cyclohexane ring. docbrown.infolibretexts.org

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
trans-1,4-cyclohexanedimethanol

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide definitive identification of its key functional groups—hydroxyl (-OH), methyl (-CH₃), and the cyclohexane ring—and offer insights into its conformational and stereochemical arrangement. While direct experimental spectra for this compound are not extensively published, computational chemistry, particularly Density Functional Theory (DFT), allows for the accurate prediction of its vibrational frequencies. The following analysis is based on established knowledge of functional group frequencies and computational studies of analogous molecules, such as 1,2-cyclohexanediol (B165007).

The vibrational spectrum of this compound can be divided into several key regions corresponding to specific bond vibrations.

Hydroxyl (-OH) Group Vibrations

The hydroxyl group vibrations are among the most characteristic features in the IR and Raman spectra of this compound.

O-H Stretching: The O-H stretching vibration (νO-H) is highly sensitive to hydrogen bonding. In a non-associated state (gas phase or dilute solution), a sharp band is expected in the 3600-3500 cm⁻¹ region. However, in the condensed phase, intermolecular and potentially intramolecular hydrogen bonding will cause this band to broaden significantly and shift to a lower frequency, typically appearing in the 3400-3200 cm⁻¹ range. The extent of this broadening and shifting provides information about the strength and nature of the hydrogen-bonding network.

O-H Bending: The in-plane bending of the O-H bond (δO-H) is typically observed in the 1450-1350 cm⁻¹ region. This mode can couple with C-H bending vibrations.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond (νC-O) in secondary alcohols like this compound gives rise to a strong band in the IR spectrum, usually found between 1100 and 1000 cm⁻¹. The exact position can be influenced by the orientation (axial or equatorial) of the hydroxyl groups on the cyclohexane ring.

C-H Group Vibrations

The stretching and bending vibrations of the C-H bonds in the methyl group and the cyclohexane ring provide a detailed fingerprint of the molecule's hydrocarbon framework.

Methyl (-CH₃) Group Vibrations:

Stretching: The methyl group exhibits both symmetric and asymmetric stretching vibrations. The asymmetric C-H stretch (νasCH₃) typically appears around 2962 cm⁻¹, while the symmetric stretch (νsCH₃) is found near 2872 cm⁻¹.

Bending: The asymmetric bending (δasCH₃) or scissoring mode is expected around 1460 cm⁻¹, and the symmetric bending (δsCH₃) or umbrella mode occurs near 1375 cm⁻¹.

Cyclohexane Ring (CH and CH₂) Vibrations:

Stretching: The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups of the cyclohexane ring are observed in the 3000-2850 cm⁻¹ region. Asymmetric CH₂ stretching modes generally appear at higher frequencies (around 2925 cm⁻¹) than the symmetric modes (around 2855 cm⁻¹).

Bending: A variety of bending vibrations, including scissoring, wagging, twisting, and rocking, occur for the CH₂ groups in the 1470-1170 cm⁻¹ range. The CH scissoring of the cyclohexane ring is a characteristic band around 1450 cm⁻¹.

Cyclohexane Ring Vibrations

The table below summarizes the expected key vibrational frequencies for this compound based on computational analysis of related cyclohexanediol structures.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectrum
O-H StretchHydroxyl3400-3200 (broad)IR, Raman
C-H Stretch (asymmetric)Methyl~2962IR, Raman
C-H Stretch (symmetric)Methyl~2872IR, Raman
C-H Stretch (asymmetric)Methylene (Ring)~2925IR, Raman
C-H Stretch (symmetric)Methylene (Ring)~2855IR, Raman
C-H Bending (asymmetric)Methyl~1460IR
C-H Bending (scissoring)Methylene (Ring)~1450IR
C-H Bending (symmetric)Methyl~1375IR
C-O StretchSecondary Alcohol1100-1000IR
C-C Ring ModesCyclohexane Ring1200-800IR, Raman

A more detailed assignment of the principal vibrational modes is provided in the following table, which is derived from computational studies on analogous molecules.

Wavenumber (cm⁻¹)AssignmentDescription of Vibrational Motion
~3350ν(O-H)O-H stretching (hydrogen-bonded)
~2960νas(C-H)Asymmetric C-H stretching of the CH₃ group
~2925νas(C-H)Asymmetric C-H stretching of the CH₂ groups in the ring
~2870νs(C-H)Symmetric C-H stretching of the CH₃ group
~2855νs(C-H)Symmetric C-H stretching of the CH₂ groups in the ring
~1460δas(C-H)Asymmetric C-H bending of the CH₃ group
~1450δ(C-H)Scissoring C-H bending of the CH₂ groups in the ring
~1375δs(C-H)Symmetric C-H (umbrella) bending of the CH₃ group
~1260τ(C-H)Twisting C-H vibrations of the CH₂ groups
~1080ν(C-O), ν(C-C)C-O and C-C stretching modes, coupled
~1040ν(C-O), ν(C-C)C-O and C-C stretching modes, coupled
~890ρ(C-H)Rocking C-H vibrations of the CH₂ groups
~840Ring BreathingSymmetric stretching of the cyclohexane C-C bonds

Note: The presented vibrational frequencies are based on theoretical calculations and analogies with similar molecules. Actual experimental values may vary depending on the physical state of the sample, intermolecular interactions, and the specific isomer (cis/trans) and conformer being analyzed.

Applications of 2 Methyl 1,4 Cyclohexanediol As a Key Synthetic Intermediate

Utility as Chiral Building Blocks in Asymmetric Synthesis

In asymmetric synthesis, the goal is to selectively produce one enantiomer of a chiral molecule, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. wikipedia.org Chiral molecules like the stereoisomers of 2-methyl-1,4-cyclohexanediol can serve as foundational components, or "chiral building blocks," to impart chirality to a target molecule.

Enantiomerically pure diols are valuable precursors for the synthesis of complex chiral molecules. uzh.ch The synthesis of these pure diols can be achieved through various methods, including the resolution of racemic mixtures or through asymmetric synthesis. For instance, related chiral cyclohexanol (B46403) derivatives are synthesized in high enantiomeric excess through methods like asymmetric hydrogenation. mdpi.comresearchgate.net The hydrogenation of 2-methylcyclohexanone (B44802) using a Noyori ruthenium catalyst, for example, yields (1R, 2S)-2-methyl-1-cyclohexanol with a 70% enantiomeric excess (ee). mdpi.com This chiral alcohol can then be transformed into other useful intermediates, such as (1S, 2S)-methyl cyclohexylamine, a chiral building block for drug discovery. mdpi.comresearchgate.net

The general strategy involves using a chiral catalyst to control the stereochemical outcome of a reaction, generating a chiral intermediate that can be carried forward. google.commdpi.com While specific examples detailing the direct use of this compound as a precursor are not extensively documented in the provided results, the principles established with closely related compounds underscore its potential. The defined stereocenters on the cyclohexane (B81311) ring of its enantiomerically pure forms would allow it to serve as a template for constructing complex targets, including pharmaceuticals and natural products.

Precursor CompoundSynthetic MethodResulting Chiral ProductReported Enantiomeric Excess (ee)
2-MethylcyclohexanoneAsymmetric Hydrogenation (Noyori Catalyst)(1R, 2S)-2-Methyl-1-cyclohexanol70%
(1R, 2S)-2-Methyl-1-cyclohexanolMitsunobu Reaction (inversion) & Reduction(1S, 2S)-Methyl cyclohexylamine70%

Chiral auxiliaries are stereogenic groups temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgchemeurope.com Similarly, chiral ligands coordinate with metal catalysts to create an asymmetric environment that favors the formation of one enantiomer over the other. scbt.com Cyclohexanediol derivatives, particularly trans-1,2-cyclohexanediol, are well-established scaffolds for developing effective chiral ligands. scbt.comresearchgate.netresearchgate.net

The rigid cyclohexane framework of these diols provides a well-defined conformational preference, which is essential for effective stereochemical control. scbt.com For instance, chiral C2-symmetric ligands derived from optically active 1,2-cyclohexanediol (B165007) have been prepared and used in palladium-catalyzed asymmetric allylic alkylation. researchgate.net Furthermore, substituted trans-1-sulfonylamino-2-isoborneolsulfonylaminocyclohexane derivatives have been shown to be excellent chiral ligands for the enantioselective addition of organozinc reagents to ketones, producing tertiary alcohols with enantiomeric excesses greater than 99%. nih.gov

A chiral auxiliary directs a reaction by sterically blocking one face of the molecule, forcing an incoming reagent to attack from the opposite face. wikipedia.orgchemeurope.com Compounds like trans-2-phenyl-1-cyclohexanol, an alternative to the difficult-to-prepare 8-phenylmenthol, have been successfully used as chiral auxiliaries in ene reactions. wikipedia.org Given that this compound possesses a similar rigid cyclohexane backbone, its chiral isomers are promising candidates for development into novel chiral auxiliaries and ligands. The methyl group could provide additional steric influence, potentially enhancing selectivity in certain asymmetric transformations.

ScaffoldApplicationType of Asymmetric ReactionKey Feature
(1S,2S)-trans-1,2-CyclohexanediolChiral LigandStereoselective ReactionsPromotes specific hydrogen bonding interactions. scbt.com
Optically Active 1,2-CyclohexanediolChiral LigandPalladium-Catalyzed Allylic AlkylationForms C2-symmetric S,S- and Se,Se-donating ligands. researchgate.net
trans-2-Phenyl-1-cyclohexanolChiral AuxiliaryEne ReactionsAlternative to 8-phenylmenthol with easier preparation. wikipedia.org
trans-1-Sulfonylamino-2-isoborneolsulfonylaminocyclohexaneChiral LigandEnantioselective addition of organozinc reagentsYields tertiary alcohols with >99% ee. nih.gov

Structural Scaffolds for Complex Molecule Synthesis (e.g., Polycyclic Compounds, Natural Product Analogues)

The rigid carbon framework of cyclohexane derivatives makes them ideal starting points, or scaffolds, for building more complex molecular architectures such as polycyclic compounds and analogues of natural products. acs.orgnih.gov The synthesis of natural products often involves the challenge of controlling stereochemistry across a densely functionalized cyclohexane ring. ias.ac.in

Synthetic strategies for natural products containing the epoxy-cyclohexane motif, for example, often rely on the transformation of functionalized cyclohexane derivatives. ias.ac.in The this compound skeleton, with its defined stereocenters and functional handles (the hydroxyl groups), can serve as a key building block for such syntheses. For example, a related chiral building block, [2R,2(1S),3R]-2-Benzyloxy-4-(tert-butyldiphenylsilyl)oxy-3-methyl-2-(1-methylcyclohex-2-en-1-yl)butanoic acid, was synthesized as a key intermediate for oxygenated terpenoids, demonstrating the utility of substituted cyclohexane scaffolds. acs.org The ability to build upon the inherent structure of this compound allows for efficient and stereocontrolled routes to complex targets that might otherwise require lengthy and less selective synthetic sequences. cardiff.ac.uk

Polycyclic ring structures are particularly useful as starting scaffolds in medicinal chemistry for developing multi-functional drugs. nih.gov The cyclohexane ring of this compound can be elaborated through various cyclization strategies to form polycyclic systems, providing a robust foundation for creating libraries of compounds for drug discovery. google.com

Role as Monomeric Units in Polymer Science and Materials Chemistry (e.g., 1,4-Cyclohexanediol)

In polymer science, diols are fundamental monomers used in polycondensation reactions to produce polyesters and polyamides. expresspolymlett.com 1,4-Cyclohexanediol (B33098) and its derivative, 1,4-cyclohexanedimethanol (B133615) (CHDM), are important industrial monomers known for imparting desirable properties to polymers. mdpi.comnih.gov The non-planar, rigid ring structure of these cycloaliphatic diols enhances the thermal stability, mechanical strength, and barrier properties of the resulting polymers, such as poly(cyclohexane 1,4-dimethylene terephthalate) (PCT). mdpi.com

1,4-Cyclohexanediol is used as a monomer to produce a variety of materials, including polycarbonates, polyesters, and polyethers, which find applications in coatings and adhesives. nih.govontosight.aiacs.org The stereochemistry of the diol (cis vs. trans isomers) significantly influences the properties of the final polymer. rsc.org Typically, the trans isomer leads to higher rigidity and crystallinity in the polymer chain, resulting in an increased glass transition temperature (Tg). rsc.org

This compound, as a functionalized analogue of 1,4-cyclohexanediol, can also serve as a monomeric unit. The introduction of the methyl group onto the cyclohexane ring would be expected to alter the packing of the polymer chains and modify the material's properties. This substitution could potentially:

Decrease crystallinity by disrupting chain symmetry.

Lower the glass transition temperature compared to the non-methylated analogue.

Improve solubility in organic solvents. expresspolymlett.com

By incorporating this compound into polymer backbones, materials chemists can fine-tune properties to create advanced materials for specialized applications. mdpi.com


Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-1,4-cyclohexanediol in a laboratory setting?

Synthesis typically involves catalytic hydrogenation of substituted cyclohexene derivatives or selective reduction of ketone precursors. For example, trans-1,4-cyclohexanediol derivatives have been synthesized via hydrogenation of cyclohexenone intermediates using palladium-based catalysts under controlled pressure and temperature . Precursor purification via recrystallization or column chromatography is critical to achieving high yields (>85%) and stereochemical purity.

Q. How can the structural conformation of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving axial/equatorial conformers. For polymorphic forms (e.g., biequatorial vs. biaxial conformers), differential scanning calorimetry (DSC) and polarized light thermomicroscopy can identify phase transitions, while FT-IR and Raman spectroscopy validate hydrogen-bonding patterns . Nuclear Magnetic Resonance (NMR) analysis (e.g., 1^1H and 13^13C) further distinguishes cis/trans isomerism using coupling constants and chemical shifts .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is widely used, particularly with C18 reverse-phase columns and acetonitrile/water mobile phases. Gas chromatography-mass spectrometry (GC-MS) after silylation derivatization improves volatility and sensitivity for trace analysis (<1 ppm) . Calibration curves should be validated against certified reference materials to ensure accuracy.

Advanced Research Questions

Q. How does polymorphism in this compound impact its physicochemical properties?

Polymorphic forms (e.g., monoclinic P21/a structures) exhibit distinct melting points, solubility, and mechanical stability due to conformational isomorphism. For instance, polymorph II of trans-1,4-cyclohexanediol shows a 15°C higher melting point than polymorph III, attributed to tighter hydrogen-bonding networks. Stability studies using DSC heating-cooling cycles (5–10°C/min) reveal reversible phase transitions, critical for optimizing crystallization protocols in material science applications .

Q. What experimental strategies resolve contradictions in thermodynamic data for this compound derivatives?

Discrepancies in enthalpy of fusion (ΔHf\Delta H_f) or solubility parameters often arise from impurities or incomplete polymorph characterization. A combined approach is recommended:

  • Reproducibility checks : Replicate DSC runs under inert atmospheres (N2_2/Ar) to minimize oxidative degradation.
  • Cross-validation : Compare X-ray powder diffraction (XRPD) patterns with SCXRD data to confirm phase purity.
  • Computational modeling : Density Functional Theory (DFT) calculations predict relative stability of conformers, aiding in data interpretation .

Q. How can this compound be functionalized for use in polymer chemistry?

The diol’s hydroxyl groups enable esterification or etherification for copolymer synthesis. For example, trans-1,4-cyclohexanediol derivatives are copolymerized with α,ω-diacids (e.g., adipic acid) via melt polycondensation (180–220°C, catalyst: Sb2_2O3_3) to produce polyesters with high thermal stability (TgT_g > 100°C). Post-functionalization with acrylate groups (e.g., using acryloyl chloride) facilitates crosslinking in liquid crystal elastomers, as demonstrated by Kloos et al. (2023) using FT-IR and DSC .

Q. What role does stereochemistry play in the biological activity of this compound analogs?

Cis/trans isomerism significantly affects interactions with biomolecules. For example, trans-1,4-cyclohexanediol derivatives exhibit higher binding affinity to enzyme active sites (e.g., alcohol dehydrogenases) due to reduced steric hindrance. In vitro assays (e.g., enzyme inhibition studies) should include both isomers, with enantiomeric excess (%ee) quantified via chiral HPLC using cellulose-based columns .

Methodological Notes

  • Safety Protocols : While this compound is not classified as hazardous, standard laboratory precautions (gloves, goggles, fume hoods) are mandatory. Waste disposal must comply with local regulations .
  • Data Reproducibility : Always report crystallization solvents (e.g., ethanol vs. acetone), cooling rates, and humidity levels, as these variables influence polymorph outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.